Product packaging for (S)-(-)-4-Methylmandelonitrile(Cat. No.:CAS No. 105452-15-1)

(S)-(-)-4-Methylmandelonitrile

Cat. No.: B033551
CAS No.: 105452-15-1
M. Wt: 147.17 g/mol
InChI Key: KKGXJLAWLSJRGK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-4-Methylmandelonitrile is a high-value, enantiopure cyanohydrin that serves as a critical chiral building block in organic and medicinal chemistry research. Its structure, featuring a stereogenic center with a nitrile (-CN) and a hydroxyl (-OH) group on a benzene ring substituted with a methyl group, makes it a versatile precursor for the asymmetric synthesis of a wide range of biologically active molecules. Researchers primarily utilize this compound in the construction of chiral α-hydroxy acids, β-amino alcohols, and various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. The mechanism of action for its derivatives often involves interaction with specific enzymatic targets or receptors, where the (S)-configuration is crucial for high binding affinity and selectivity. Its application is particularly significant in the development of enzyme inhibitors, ligands for asymmetric catalysis, and for studying the stereochemical outcomes of nucleophilic addition reactions. This compound provides a reliable and efficient entry point into complex chiral architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the development of novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B033551 (S)-(-)-4-Methylmandelonitrile CAS No. 105452-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105452-15-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

KKGXJLAWLSJRGK-SECBINFHSA-N

SMILES

CC1=CC=C(C=C1)C(C#N)O

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C#N)O

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)O

Synonyms

(S)-(-)-4-METHYLMANDELONITRILE

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Methylmandelonitrile

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods offer significant advantages for the synthesis of complex molecules like (S)-(-)-4-Methylmandelonitrile. These approaches leverage the high selectivity of enzymes, often allowing for reactions that are difficult to achieve with conventional chemical catalysts. ucl.ac.ukresearchgate.net By integrating biocatalysis with chemical transformations, often in a single pot or a continuous flow system, these methods can improve efficiency, reduce waste, and provide access to enantiomerically pure products. nih.govnih.gov

Continuous flow chemistry has emerged as a powerful tool for performing multi-step syntheses, including chemoenzymatic cascades. ucl.ac.uk A significant challenge in cascade reactions is the frequent incompatibility of reaction conditions for different steps. Flow systems address this by allowing for the spatial separation of incompatible reagents and conditions. nih.govrsc.org

A notable strategy involves a two-step chemoenzymatic cascade for producing protected mandelonitrile (B1675950) derivatives. nih.gov In this setup, the first step is the aqueous, enzyme-catalyzed formation of a cyanohydrin. The subsequent step, a chemical protection reaction, occurs in an organic phase. By using a membrane-based phase separator within the continuous flow reactor, the aqueous product stream from the first reaction can be cleanly separated from the organic stream for the second reaction. nih.govrsc.org This integration of two disparate reaction environments into a single, automated flow process demonstrates the power of this methodology.

This approach has been successfully applied to the synthesis of various protected cyanohydrin derivatives with good yields and high to excellent enantioselectivity. nih.gov For instance, the synthesis of methoxyisopropyl (MIP)-protected (R)-4-methylmandelonitrile has been demonstrated in a flow reactor system, highlighting the applicability of this technique for producing substituted mandelonitrile derivatives. ru.nl Such flow processes offer enhanced control over reaction parameters, improved safety when handling toxic reagents like hydrogen cyanide (HCN), and potential for scalability. rsc.org

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. acs.orgresearchgate.net This enzymatic reaction is a cornerstone of biocatalysis for C-C bond formation and is highly valued for its excellent enantioselectivity, allowing for the synthesis of either (R)- or (S)-cyanohydrins depending on the enzyme used. nih.govrsc.org The first-ever enantioselective synthesis, reported by Rosenthaler in 1908, utilized an HNL from bitter almonds (emulsin) to produce optically pure mandelonitrile. rsc.org

HNL-catalyzed reactions are typically performed under mild, environmentally benign conditions in aqueous media or water-saturated organic solvents. rsc.org The stereoselectivity of the reaction is controlled by the enzyme, while the non-enzymatic, base-catalyzed background reaction, which produces a racemic mixture, can be suppressed by maintaining a low pH (typically below 5). rsc.orgthieme-connect.de HNLs are now a reliable tool in organic synthesis, employed in the production of key intermediates for pharmaceuticals and other fine chemicals. pnas.orgacs.org

The utility of HNLs in synthesis is dependent on their availability, stability, and selectivity. HNLs have been isolated from a wide variety of plant species, as well as bacteria, fungi, and insects. acs.org Plant sources are particularly common, with well-known (R)-selective HNLs belonging to the Rosaceae family (e.g., Prunus amygdalus - almond) and (S)-selective HNLs found in species like Hevea brasiliensis (rubber tree), Manihot esculenta (cassava), and Baliospermum montanum. nih.govtandfonline.comthieme-connect.de More recently, HNLs with high specific activity have been discovered in arthropods, such as the invasive millipede Chamberlinius hualienensis. pnas.org

To overcome limitations associated with isolating enzymes from natural sources, recombinant DNA technology is widely used to produce HNLs in heterologous hosts. researchgate.net This allows for large-scale, reliable production and provides opportunities for protein engineering. Common expression systems include the bacteria Escherichia coli and yeasts like Saccharomyces cerevisiae and Pichia pastoris. tandfonline.comacs.org For example, the (S)-selective HNL from Manihot esculenta (MeHNL) was successfully expressed in S. cerevisiae, and the resulting enzyme, after immobilization on silica (B1680970) gel, was used for the bench-scale production of (S)-mandelonitrile with high yield and enantiomeric excess. tandfonline.com Similarly, an HNL from the millipede Parafontaria laminata was expressed in both E. coli and P. pastoris, with the glycosylated version from P. pastoris showing higher stability. acs.org

Table 1: Selected Hydroxynitrile Lyase (HNL) Sources and Expression Systems

Enzyme SourceNative StereoselectivityRecombinant Expression HostKey Findings & References
Manihot esculenta (Cassava)(S)Saccharomyces cerevisiaeHigh-yield production of active MeHNL for (S)-mandelonitrile synthesis. tandfonline.com
Baliospermum montanum(S)Not specified in abstractsImmobilized as Cross-Linked Enzyme Aggregates (CLEA) for improved stability and reusability; used to synthesize various (S)-aromatic cyanohydrins. nih.gov
Parafontaria laminata (Millipede)(R)Pichia pastoris, Escherichia coliGlycosylated HNL from P. pastoris showed higher thermostability and pH stability. acs.org
Chamberlinius hualienensis (Millipede)(R)Not specified in abstractsDisplays very high specific activity for (R)-mandelonitrile synthesis and high stability. pnas.org
Prunus amygdalus (Almond)(R)Aspergillus nigerHigh-resolution X-ray structure determined for the expressed isoenzyme. researchgate.net
Hevea brasiliensis (Rubber Tree)(S)Not specified in abstractsA well-studied (S)-HNL; its natural substrate is acetone (B3395972) cyanohydrin. nih.gov

Nitrilase-Mediated Transformations to (S)-(-)-4-Methylmandelic Acid and Related Carboxylic Acids

Directed Evolution and Rational Design in Nitrilase Engineering for Enhanced Activity and Modified Substrate Acceptance

The enzymatic synthesis of this compound often employs nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. nih.gov However, wild-type nitrilases may not exhibit the desired activity or enantioselectivity for a specific substrate like 4-methylmandelonitrile. To overcome these limitations, protein engineering techniques such as directed evolution and rational design are employed to enhance enzyme performance. nih.govd-nb.info

Directed evolution involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.gov This approach has been successful in improving the enantioselectivity and activity of nitrilases for various mandelonitrile derivatives. asm.org For instance, error-prone PCR can be used to introduce random mutations throughout the nitrilase gene, and subsequent screening can identify mutants with enhanced performance for the hydrolysis of substrates like o-chloromandelonitrile. asm.org

Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and catalytic mechanism to make specific, targeted mutations. nih.gov By analyzing the three-dimensional structure of the nitrilase active site, researchers can identify key amino acid residues that interact with the substrate. nih.gov For example, the substitution of a tyrosine residue at a specific position in the nitrilase from Alcaligenes faecalis has been shown to modify the substrate acceptance of the enzyme, enabling it to convert nitriles that were poorly converted by the wild-type enzyme. google.com Molecular docking and B-factor analyses can further guide a focused approach to mutant library creation, improving the nitrilase's selectivity, activity, and stability. almacgroup.com

A combination of both rational design and directed evolution often yields the most promising results for creating a versatile and powerful biocatalyst with a wide substrate spectrum, efficient catalytic activity, and excellent operational stability. d-nb.info These engineered nitrilases can exhibit significantly higher activity for substituted mandonitriles, including 4-methylmandelonitrile, while the activity against unsubstituted mandelonitrile may remain unchanged. google.com The nitrilase from Variovorax boronicumulans CGMCC 4969, for instance, has shown specific activity towards (R)-(+)-4-methylmandelonitrile, indicating that engineering efforts could potentially shift its specificity towards the (S)-(-) enantiomer. asm.org

The following table summarizes the impact of mutations on the activity and enantioselectivity of a nitrilase from Burkholderia cenocepacia J2315 towards various mandelonitrile derivatives, illustrating the potential of protein engineering.

SubstrateWild-Type ee (%)Mutant MG ee (%)Wild-Type Relative Activity (%)Mutant MG Relative Activity (%)
o-fluoromandelonitrile85.398.7100320
o-chloromandelonitrile89.299.1100360
o-bromomandelonitrile92.199.3100410
m-fluoromandelonitrile97.599.5100280
m-chloromandelonitrile98.2>99.9100250
p-fluoromandelonitrile96.499.6100210
p-chloromandelonitrile97.1>99.9100190
p-bromomandelonitrile97.8>99.9100170

Data adapted from a study on protein engineering of a nitrilase from Burkholderia cenocepacia J2315. asm.org

Asymmetric Chemical Synthesis of this compound

Beyond enzymatic routes, asymmetric chemical synthesis provides powerful strategies for accessing enantiomerically pure this compound. These methods often rely on the principles of stereoselective induction and the use of chiral catalysts or auxiliaries.

Asymmetric Strecker-Type Reactions Utilizing Chiral Crystals of Racemic 4-Methylmandelonitrile

A notable and unconventional approach to the asymmetric synthesis of aminonitriles, which can be precursors to chiral acids like 4-methylmandelic acid, involves a solid-state Strecker-type reaction. rsc.org This method uniquely utilizes the chirality of the crystal structure of the racemic starting material itself to induce stereoselectivity. rsc.orgrsc.org

Research has demonstrated that racemic 4-methylmandelonitrile can form chiral crystals, a phenomenon known as kryptoracemate formation. rsc.org These crystals, designated as P (plus) or M (minus) based on their solid-state circular dichroism spectra, provide a chiral environment for subsequent reactions. rsc.org The stereoselectivity of the Strecker-type reaction is induced solely by the crystal chirality of the racemic cyanohydrin, leading to the formation of highly enantioenriched aminonitriles. rsc.org This process represents a form of absolute asymmetric synthesis, where chirality arises from the physical properties of the crystalline state rather than from a pre-existing chiral molecule. rsc.org

The asymmetric Strecker-type reaction occurs at the interface between the solid chiral crystals of racemic 4-methylmandelonitrile and an achiral crystal of an ammonium (B1175870) salt, such as benzhydryl ammonium acetate. rsc.orgrsc.org The reaction proceeds under solvent-free conditions, with the chiral surface of the 4-methylmandelonitrile crystal acting as the reactive site. rsc.org The mechanism involves the degradation of the cyanohydrin to p-tolualdehyde and hydrogen cyanide on the crystal surface. rsc.org The subsequent formation of an imine and the enantioselective addition of cyanide to this imine are directed by the chiral environment of the crystal surface. rsc.org This leads to a reproducible stereochemical relationship where, for example, the P-enriched crystal of racemic 4-methylmandelonitrile yields the D-aminonitrile. rsc.org

The chiral crystals of racemic 4-methylmandelonitrile can be formed spontaneously. rsc.org The synthesis of the racemic cyanohydrin is achieved by reacting p-tolualdehyde with sodium cyanide in the presence of acetic acid and water. rsc.orgrsc.org Inducing crystallization, for instance by the addition of liquid nitrogen, can lead to the formation of powder-like crystals exhibiting solid-state chirality. rsc.org These spontaneously formed enantioenriched chiral powder-like crystals can then be isolated and used in the subsequent solid-state asymmetric reaction. rsc.orgrsc.org The helical molecular arrangement within the single crystal structure, stabilized by hydrogen bonds between the cyano and hydroxy groups of the (R)- and (S)-enantiomers, is responsible for the observed crystal chirality. rsc.org

The following table summarizes the results of the stereospecific Strecker-type reaction at the solid/solid interface.

EntryChirality of rac-1Product (3) ee (%)Product (3) Configuration
1P-enriched8D
2M-enriched8L
3P-enriched91D
4M-enriched93L

Data adapted from a study on the asymmetric Strecker reaction at the solid/solid interface. rsc.org

Enantioselective Approaches to Cyanohydrin Formation Precursors

The synthesis of this compound is fundamentally a cyanohydrin formation reaction. Enantioselective approaches to creating the cyanohydrin precursor, p-tolualdehyde, are less direct but relevant in the broader context of asymmetric synthesis. More directly, the enantioselective addition of a cyanide source to p-tolualdehyde is the key step.

Various catalytic systems have been developed for the enantioselective cyanosilylation of aldehydes, which produces silyl-protected cyanohydrins that can be readily deprotected to yield the final cyanohydrin. organic-chemistry.org Chiral catalysts, such as those based on titanium-amino alcohol complexes or chiral oxazaborolidinium salts, can promote the highly enantioselective addition of trimethylsilyl (B98337) cyanide to a range of aldehydes. organic-chemistry.org While specific examples for p-tolualdehyde leading to this compound are not detailed in the provided context, these general methods represent a viable and widely applicable strategy. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess of the desired (S)-enantiomer. organic-chemistry.org

For instance, diastereoselective Strecker reactions using a chiral auxiliary like (R)-phenylglycine amide can lead to the formation of α-amino nitriles with high diastereomeric excess through a crystallization-induced asymmetric transformation. researchgate.netrug.nl Although this method directly produces aminonitriles, the underlying principles of using a chiral influence to direct the addition of cyanide to an imine are conceptually related to the asymmetric synthesis of cyanohydrins.

Derivatization Strategies in Synthetic Pathways for this compound

Derivatization of this compound is a key strategy to access a wide array of more complex chiral molecules. The inherent reactivity of the hydroxyl and nitrile functional groups allows for various chemical transformations. These modifications are crucial in multi-step syntheses where the cyanohydrin moiety serves as a versatile chiral building block. mdpi.comrsc.org

The primary derivatization pathways often involve reactions at the hydroxyl group. Esterification and etherification are common strategies to not only modify the molecule's properties but also to install protecting groups, which are essential for controlling reactivity in subsequent synthetic steps. mdpi.comru.nl For instance, the hydroxyl group can be acylated to form esters or converted into silyl (B83357) ethers. mdpi.comorganic-chemistry.org These derivatives can exhibit different stability and reactivity profiles, which is a critical consideration in planning a synthetic route.

Protecting Group Chemistry for Cyanohydrin Derivatives in Multi-Step Organic Syntheses

In the context of multi-step organic syntheses, the use of protecting groups is a fundamental concept to ensure the selective transformation of a multi-functional molecule. msu.eduorganic-chemistry.org For cyanohydrins like this compound, the hydroxyl group is often the site requiring protection. This is because the hydroxyl group can interfere with reactions targeting other parts of the molecule, and cyanohydrins themselves can be unstable, particularly under basic conditions, where they can revert to the corresponding aldehyde and cyanide. ru.nlrsc.org Protection of the hydroxyl group enhances the stability of the cyanohydrin and prevents unwanted side reactions.

A variety of protecting groups can be employed for the hydroxyl moiety of cyanohydrins. The selection of a suitable protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal (deprotection) when it is no longer needed. organic-chemistry.orguchicago.edu

Common protecting groups for the hydroxyl function of cyanohydrins include:

Silyl Ethers: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are widely used. mdpi.comorganic-chemistry.org They are typically formed by reacting the cyanohydrin with the corresponding silyl chloride in the presence of a base. Silyl ethers are generally stable under a range of non-acidic and non-fluoride conditions.

Acetals: The tetrahydropyranyl (THP) and methoxyisopropyl (MIP) groups are common acetal (B89532) protecting groups. mdpi.comru.nlru.nl These are introduced under acidic conditions and are stable to most nucleophilic and basic reagents.

Esters: Acetyl (Ac) and benzoyl (Bz) esters can also serve as protecting groups. mdpi.commdpi.com They are formed by acylation of the hydroxyl group and are stable under neutral and acidic conditions but can be cleaved by hydrolysis under basic or acidic conditions.

The following table summarizes some common protecting groups for cyanohydrins and their typical conditions for introduction and removal.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection Reagent(s)Stability
Trimethylsilyl EtherTMSTrimethylsilyl cyanide (TMSCN) or Trimethylsilyl chloride (TMSCl) / BaseMild acid (e.g., acetic acid), Fluoride source (e.g., TBAF)Stable to non-acidic/non-fluoride conditions.
tert-Butyldimethylsilyl EtherTBDMStert-Butyldimethylsilyl chloride (TBDMSCl) / Base (e.g., imidazole)Stronger acid, Fluoride source (e.g., TBAF)More stable than TMS ethers to acidic conditions.
Tetrahydropyranyl EtherTHPDihydropyran (DHP) / Acid catalyst (e.g., PTSA)Aqueous acid (e.g., HCl, PTSA)Stable to most nucleophilic and basic reagents.
Methoxyisopropyl EtherMIP2-Methoxypropene / Acid catalyst (e.g., CSA)Aqueous acidStable under basic conditions. ru.nlru.nl
Acetyl EsterAcAcetic anhydride (B1165640) or Acetyl chloride / Base (e.g., pyridine, DMAP)Mild base (e.g., K₂CO₃/MeOH), Acid hydrolysisStable to neutral and acidic conditions.
Benzoyl EsterBzBenzoyl chloride / Base (e.g., pyridine)Base-catalyzed hydrolysis (saponification)More stable to hydrolysis than acetyl esters.

The strategic application of these protecting groups allows for complex molecular manipulations. For example, once the hydroxyl group of this compound is protected, a chemist can perform reactions on the aromatic ring or modify a substituent on the ring without affecting the chiral cyanohydrin core. Subsequently, the protecting group can be removed under specific conditions to reveal the free hydroxyl group for further transformation or to yield the final desired product. uchicago.edu This orthogonality of protection and deprotection steps is a cornerstone of modern organic synthesis. organic-chemistry.org

Mechanistic Investigations and Theoretical Studies on S 4 Methylmandelonitrile Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Synthetic Pathways

The formation of (S)-(-)-4-Methylmandelonitrile involves the asymmetric addition of a cyanide source to 4-methylbenzaldehyde (B123495). The elucidation of the reaction mechanisms in the various catalytic systems employed for this transformation is key to optimizing reaction conditions and catalyst design.

A variety of chiral catalysts have been developed for the asymmetric synthesis of cyanohydrins, with chiral Lewis acidic Ti(IV)-Schiff base (salen) complexes being among the most studied and effective. diva-portal.org The proposed mechanisms for these catalytic systems often involve the coordination of the aldehyde to the Lewis acidic metal center, thereby activating it towards nucleophilic attack by the cyanide anion.

In the case of bimetallic titanium(salen) complexes, mechanistic studies suggest that the catalyst can exist as a mixture of monometallic and bimetallic species in solution. researchgate.net A proposed catalytic cycle for the asymmetric addition of a cyanide source, such as ethyl cyanoformate, to an aldehyde catalyzed by a bimetallic Ti(salen) complex is depicted below. The mechanism highlights the cooperative action of the two metal centers in activating both the aldehyde and the cyanide source.

Proposed Catalytic Cycle for Asymmetric Cyanohydrin Carbonate Synthesis:

Step 1: Coordination of the aldehyde to one of the titanium centers of the bimetallic catalyst.

Step 2: Activation of the cyanide source by the second titanium center.

Step 3: Enantioselective nucleophilic attack of the activated cyanide on the coordinated aldehyde.

Step 4: Release of the cyanohydrin carbonate product and regeneration of the catalyst.

Mechanistic studies have shown that for some reactions, the enantiomeric excess of the product can increase during the initial stages of the reaction, suggesting a more complex interplay of catalyst and substrate species. researchgate.net Furthermore, the presence of additives, such as triphenylphosphine (B44618) oxide in the cyanosilylation of ketones, can act as a Lewis base to activate the cyanide source (e.g., TMSCN), leading to a "double-activation" catalysis. psu.edu

DFT calculations on related systems, such as the Ti(IV)-catalyzed asymmetric cyanation of activated olefins, support a dual activation mechanism where the titanium cation acts as a Lewis acid to activate the electrophile, and the cyanide source is oriented through hydrogen bonding. mdpi.com Similar principles are expected to apply to the synthesis of this compound.

Cyanohydrins and α-aminonitriles are key chiral intermediates in the Strecker synthesis of α-amino acids and are in equilibrium through achiral intermediates (aldehyde/imine and cyanide). diva-portal.orgmdpi.com A stereochemical relationship between the chiral crystal of racemic 4-methylmandelonitrile and the resulting α-aminonitrile has been demonstrated in a solid-state asymmetric Strecker-type reaction. diva-portal.org In this process, the chiral crystal of racemic 4-methylmandelonitrile acts as the source of chirality, inducing high enantiomeric enrichment in the aminonitrile product. diva-portal.org

The proposed mechanism for this solid-state transformation involves the chiral surface of the 4-methylmandelonitrile crystal acting as a chiral reactive site. diva-portal.org The reaction proceeds through the dissociation of the cyanohydrin, formation of an imine, and subsequent enantioselective cyanide addition to the imine at the crystal interface. diva-portal.org This discovery highlights a direct stereochemical link between a cyanohydrin and an aminonitrile, which was previously not considered in solution-phase equilibria. diva-portal.org

Computational Chemistry and Advanced Theoretical Modeling

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of asymmetric reactions and for predicting their outcomes. Density Functional Theory (DFT) and molecular modeling have been widely applied to study the chemistry of cyanohydrins and related compounds.

DFT calculations are instrumental in elucidating the structures and energies of intermediates and transition states in catalytic cycles, providing a quantitative understanding of reaction pathways and the origins of enantioselectivity. mdpi.comnih.govresearchgate.net For Ti(salen)-catalyzed reactions, DFT calculations have revealed that the stereochemical outcome is often controlled by the distortion of the catalyst structure, which is influenced by the chiral diamine backbone and substituents on the salicylaldehyde (B1680747) moieties. nih.gov

In a theoretical study of the Ti(IV)-catalyzed asymmetric cyanation of an activated olefin, DFT calculations at the B3LYP-D3(BJ)/6-31G**(SMD, toluene) level were used to map out the potential energy surface of the reaction. mdpi.com The calculations showed that the catalyst self-assembles from the precursor components and that the reaction proceeds through a dual activation pathway. The calculated activation barrier for the rate-determining step in the non-catalytic reaction was significantly higher than that of the catalyzed reaction, highlighting the efficiency of the catalyst. mdpi.com

Table 1: Calculated Free Energy Barriers for Catalytic vs. Non-Catalytic Cyanation This is an illustrative table based on data for a related system.

Reaction Pathway Rate-Determining Step Calculated Activation Free Energy (kcal/mol) Reference
Non-Catalytic C-C bond formation 34.2 mdpi.com
Ti(IV)-Catalyzed C-C bond formation Lower than non-catalytic mdpi.com

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to visualize and analyze the interactions between a chiral host (e.g., a catalyst or a chiral solvating agent) and a chiral guest molecule like this compound. acs.orgresearchgate.netsemanticscholar.orgmdpi.com These studies help in understanding the principles of chiral recognition, which is fundamental to asymmetric catalysis and enantioselective separation.

A study on a chiral solvating agent, the mandelate-dimethylaminopyridinium ion pair, for the determination of the enantiomeric excess of cyanohydrins, including mandelonitrile (B1675950), employed both experimental (¹H NMR) and theoretical methods. acs.org The study revealed the formation of a stable 1:1 ternary complex between the ion pair and mandelonitrile. The association constants and the change in Gibbs free energy (ΔG⁰) were determined for the diastereomeric complexes, quantifying the difference in stability that allows for chiral recognition. acs.org

Table 2: Association Constants and Free Energy of Binding for Diastereomeric Complexes of Mandelonitrile This is an illustrative table based on data for a related system.

Complex Association Constant (K, M⁻¹) ΔG⁰ (kcal/mol) Reference
(R)-mandelonitrile / (R)-mandelate-DMAPH⁺ 338 -3.4 acs.org
(R)-mandelonitrile / (S)-mandelate-DMAPH⁺ 139 -2.9 acs.org

Molecular modeling of the chiral separation of mandelic acid derivatives (structurally similar to mandelonitrile) on cyclodextrin-based stationary phases has shown that chiral recognition is a result of a combination of interactions, including hydrogen bonding and inclusion of the aromatic ring within the cyclodextrin (B1172386) cavity. researchgate.netsemanticscholar.orgmdpi.com

The ability to accurately predict the enantioselectivity of a reaction is a major goal of computational chemistry in the field of asymmetric catalysis. psu.eduacs.orgmdpi.com By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric ratio (er) or enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where ΔΔG‡ is the difference in the free energy of activation between the two competing pathways, R is the gas constant, and T is the temperature.

Achieving high accuracy in these predictions is challenging due to the small energy differences involved. psu.eduacs.org Modern computational approaches often involve screening a large number of possible conformations of the transition state to identify the lowest energy pathways. psu.eduacs.org Statistical models based on physical organic parameters derived from DFT calculations can also be developed to quantitatively predict enantioselectivity for a range of substrates with a given catalyst system. nih.gov These predictive models are invaluable for the rational design of new and improved chiral catalysts for the synthesis of compounds like this compound.

Catalytic Systems in the Synthesis and Transformation of S 4 Methylmandelonitrile

Biocatalytic Systems and Enzyme Engineering

Biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can provide high enantiomeric purities under mild reaction conditions.

Role of Hydroxynitrile Lyase (HNL) in Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone, or the reverse cleavage reaction. This capability is pivotal for establishing the stereocenter in cyanohydrins. The synthesis of 4-methylmandelonitrile is achieved through the reaction of 4-methylbenzaldehyde (B123495) with a cyanide source, catalyzed by an appropriate HNL.

Research has identified a highly efficient HNL from the invasive millipede, Chamberlinius hualienensis (ChuaHNL), for this purpose. This enzyme demonstrates notable catalytic efficiency for the synthesis of the sterically demanding 4-methylmandelonitrile, comparable to its efficiency with the unsubstituted benzaldehyde (B42025). pnas.org While ChuaHNL is known to produce (R)-mandelonitrile from benzaldehyde with high enantioselectivity, the specific stereochemical outcome for the 4-methyl substituted substrate has been a subject of investigation to achieve the desired (S)-enantiomer. pnas.org

The general mechanism of (S)-selective HNLs involves a catalytic triad (B1167595) within the enzyme's active site that facilitates the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. Key amino acid residues orient the substrate and stabilize the transition state to favor the formation of the (S)-cyanohydrin.

Table 1: Kinetic Parameters of ChuaHNL for Aldehyde Substrates
Aldehydekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Benzaldehyde12,0001.58,000
4-Methylbenzaldehyde10,0001.28,300

Nitrilase Catalysis for Nitrile Hydrolysis

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. This transformation is crucial for converting (S)-(-)-4-Methylmandelonitrile into the valuable chiral intermediate, (S)-4-methylmandelic acid. The direct, one-step conversion offered by nitrilases avoids the often harsh conditions required for chemical hydrolysis and can proceed with high enantioselectivity, preserving the stereochemical integrity of the chiral center.

While the biocatalytic hydrolysis of mandelonitrile (B1675950) and its derivatives to produce optically pure α-hydroxy carboxylic acids is a well-established strategy, specific studies focusing on 4-methylmandelonitrile are less common. However, the broad substrate scope of many nitrilases suggests their potential applicability. Arylacetonitrilases, a subclass of nitrilases, are particularly relevant as they show a preference for nitrile substrates containing an aromatic ring, such as mandelonitrile and its substituted analogs.

Strategies for Engineering Biocatalysts for Improved Substrate Acceptance and Catalytic Efficiency

To enhance the performance of HNLs and nitrilases for non-natural substrates like 4-methylmandelonitrile, protein engineering techniques are employed. These strategies aim to modify the enzyme's active site to better accommodate the substrate and improve catalytic efficiency and enantioselectivity.

One common approach is site-directed mutagenesis , where specific amino acid residues in the active site are replaced. For instance, modifying residues that line the substrate-binding pocket can alter the steric and electronic environment, leading to improved acceptance of bulkier substrates. An example of this is the W128A mutant of the HNL from Manihot esculenta (MeHNL), which exhibited increased activity towards larger substrates. Such targeted mutations can be guided by computational modeling and docking studies to predict beneficial substitutions.

Directed evolution is another powerful strategy that involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. This approach mimics natural evolution in a laboratory setting and can lead to significant improvements in enzyme function without prior knowledge of the enzyme's structure or mechanism.

Development of Continuous Flow Biocatalysis Systems

Continuous flow biocatalysis offers several advantages over traditional batch processes, including improved process control, higher productivity, and easier integration of reaction and separation steps. In the context of this compound synthesis, a continuous flow system would typically involve immobilizing the HNL onto a solid support and packing it into a reactor column.

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. This approach avoids the use of metal catalysts, which can be toxic and expensive.

Application of Chiral N-Heterocyclic Carbenes (NHC) in Asymmetric Synthesis

Chiral N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts that have shown great potential in a variety of asymmetric transformations. In the context of cyanohydrin synthesis, NHCs can catalyze the addition of a cyanide source to aldehydes. The mechanism typically involves the activation of the aldehyde by the NHC, followed by the enantioselective addition of the cyanide nucleophile.

While the application of chiral NHCs in the asymmetric synthesis of various chiral molecules is well-documented, their specific use for the synthesis of this compound is not yet widely reported in the scientific literature. However, the versatility of NHC catalysis suggests that with appropriate catalyst design, this could be a viable and efficient method for the enantioselective production of this important chiral building block.

Exploration of Bifunctional Enamine Catalysts

Bifunctional catalysis, which involves the simultaneous activation of both the nucleophile and the electrophile, has emerged as a powerful strategy in asymmetric synthesis. nih.govrsc.org In the context of cyanohydrin synthesis, bifunctional enamine catalysts are designed to direct the enantioselective addition of a cyanide source to an aldehyde. These catalysts typically possess both a Lewis basic site (an amine) and a hydrogen-bond donor moiety (like a thiourea, urea, or sulfonamide group). rsc.orgfrontiersin.org

The enamine portion of the catalyst reacts with a carbonyl compound to form an enamine intermediate, which enhances the nucleophilicity of the α-carbon. mdpi.comnobelprize.org Concurrently, the hydrogen-bonding group on the catalyst activates the cyanide source, facilitating its delivery to the electrophilic partner in a stereocontrolled manner. rsc.org For instance, a trifluoromethanesulfonamide (B151150) group has been successfully introduced into a spirobicyclic pyrrolidine (B122466) structure to enhance enantioselectivity in related asymmetric syntheses, achieving high enantiomeric excess (e.e.). frontiersin.org This dual activation model is crucial for achieving high reactivity and stereoselectivity. mdpi.com The development of these catalysts, often inspired by the efficiency of natural enzymes, represents a significant move toward creating highly selective and efficient synthetic methodologies. nih.gov

Asymmetric Metal-Catalyzed Reactions

Metal-based catalysts have been extensively studied for the asymmetric synthesis of cyanohydrins. The ability of a central metal ion, coordinated to a chiral ligand, to create a specific chiral environment is the foundation of this approach. nih.gov This strategy allows for precise control over the trajectory of the incoming nucleophile, leading to high enantioselectivity in the formation of the desired stereoisomer.

Ruthenium and Iron-Catalyzed Transformations Involving Mandelonitrile Derivatives

Ruthenium and iron complexes have proven to be effective catalysts in cyanation reactions due to their versatile oxidation states and ability to coordinate with a variety of ligands. nih.gov Ruthenium-catalyzed oxidative cyanation of tertiary amines, for example, demonstrates the utility of these metals in forming carbon-nitrile bonds. nih.gov While much of the literature focuses on broader cyanation reactions, the principles are applicable to the synthesis of mandelonitrile derivatives. For instance, chiral Ru-Li combined catalysts have been recently developed for the asymmetric cyanation of α-ketimino ester derivatives, showcasing the potential for ruthenium in stereoselective C-C bond formation. acs.orgacs.org

Transition-metal-catalyzed reactions are often favored over conventional methods like Sandmeyer or Rosenmund–von Braun reactions, which can require harsh conditions and generate significant waste. nih.gov The development of catalysts based on earth-abundant metals like iron is also a key area of research, offering more sustainable and cost-effective synthetic routes. nih.gov

Design and Development of Novel Chiral Ligands and Metal Catalysts for Enantioselective Syntheses

The efficacy of a metal-based catalyst is fundamentally dependent on the structure of the chiral ligand. nih.gov Consequently, a significant area of research is the design and synthesis of novel ligands that can induce high enantioselectivity. Salen-metal complexes, for instance, have been widely used. Chiral titanium-salen and vanadium-salen complexes have been shown to be highly active in catalyzing the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, producing cyanohydrins with high enantiomeric excess. nih.govacs.org The Lewis acidity of the metal center plays a critical role; more Lewis-acidic metals can bind the aldehyde substrate more tightly, leading to a greater influence of the chiral ligand and higher enantioselectivity. ncl.ac.uk

Recent innovations include the development of homochiral metal-organic frameworks (MOFs) as heterogeneous catalysts. acs.org These frameworks can stabilize catalytically active species, leading to enhanced activity and enantioselectivity compared to their homogeneous counterparts, particularly at low catalyst loadings. acs.org The synthetic utility of such systems has been demonstrated in the synthesis of precursors for bioactive molecules. acs.org

Below is a table summarizing the performance of selected novel catalysts in the asymmetric cyanation of aldehydes.

Catalyst/Ligand SystemMetalCyanide SourceSubstrateEnantiomeric Excess (e.e.)Reference
Chiral (salen)VO ComplexVanadium(IV)TMSCNAromatic Aldehydesup to 95% acs.org
Titanium(salen) ComplexTitanium(IV)KCN / 18-Crown-6BenzaldehydeHigh ncl.ac.uk
Homochiral MOF-Li(I)Lithium(I)TMSCNAromatic Aldehydesup to >99% acs.org
Gd(OiPr)3 / d-glucose-derived ligandGadoliniumTMSCNα,β-Unsaturated N-acylpyrrolesHigh acs.org

Advances in Asymmetric Electrocatalysis

Asymmetric electrocatalysis has recently emerged as a powerful and sustainable approach for enantioselective transformations. rsc.org By replacing chemical redox reagents with electricity, electrosynthesis offers a greener alternative for driving chemical reactions. mdpi.com This methodology has been successfully applied to the enantioselective hydrocyanation of alkenes, a challenging yet important reaction for synthesizing chiral nitriles. frontiersin.orgnih.govnih.gov

A notable advancement is the use of dual electrocatalysis, which combines two distinct catalytic cycles in an anodically coupled system. nih.gov For example, a cobalt-mediated hydrogen-atom transfer (HAT) can be paired with a copper-promoted radical cyanation. nih.govnih.gov In this system, a carbon-centered radical is generated and then intercepted by a chiral copper catalyst, which controls the stereochemistry of the C-CN bond formation. nih.gov This approach avoids the need for stoichiometric chemical oxidants and allows for precise control over chemoselectivity through the applied potential. nih.gov Photoelectrocatalysis further merges these principles with photochemistry, enabling direct and enantioselective decarboxylative cyanation of carboxylic acids. acs.orgbohrium.com

These advances demonstrate the power of electrochemistry to access new chemical reactivity and provide innovative solutions to long-standing challenges in asymmetric synthesis. rsc.orgnih.gov

Application of S 4 Methylmandelonitrile As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral α-Amino Acids and Derivatives

The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biological chemistry. (S)-(-)-4-Methylmandelonitrile serves as a key precursor in the asymmetric synthesis of these crucial compounds, primarily through variations of the Strecker synthesis. The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes, ammonia, and cyanide. masterorganicchemistry.com When a chiral cyanohydrin is used, it can direct the stereochemistry of the resulting amino acid.

In a notable application, the solid-state chirality of 4-methylmandelonitrile crystals has been harnessed to produce highly enantioenriched α-aminonitriles, which are the direct precursors to α-amino acids. rsc.org The reaction can occur at the interface between solid crystals of 4-methylmandelonitrile and an ammonium (B1175870) salt, transferring the chirality from the cyanohydrin to the newly formed aminonitrile. rsc.org This aminonitrile can then be hydrolyzed to the corresponding α-amino acid, effectively translating the stereochemical information from the starting cyanohydrin to the final product. This method provides a powerful route to non-natural α-amino acids with specific stereochemistry, which are valuable components in drug discovery and peptide chemistry.

Table 1: Transformation of this compound to Chiral Derivatives

Starting Material Reaction Type Key Intermediate Final Product Class
This compound Asymmetric Strecker Synthesis α-Aminonitrile Chiral α-Amino Acid

The use of cyanohydrins like 4-methylmandelonitrile in asymmetric synthesis has broader implications for understanding the origins of homochirality in biological molecules. rsc.org The single chirality of amino acids (predominantly L-isomers) is a defining feature of life, and its emergence is a fundamental scientific question. researchgate.net Research involving cyanohydrins provides a plausible chemical model for how a small initial imbalance in chirality could have been amplified in a prebiotic environment. nih.gov

Studies have shown that a stereochemical relationship exists between cyanohydrins and aminonitriles, two key chiral intermediates in the abiotic synthesis of amino acids and α-hydroxy acids. rsc.org Kinetic modeling of related systems reveals that dynamic kinetic resolutions can occur, shifting a reaction over time toward a more enantioselective pathway. researchgate.netnih.gov This process acts as a mechanism for amplifying and transferring chiral information. researchgate.netnih.gov The spontaneous formation of chiral crystals from racemic 4-methylmandelonitrile demonstrates how an achiral starting point can give rise to a chiral environment, which then directs subsequent reactions to produce an enantioenriched product. rsc.org This work supports theories that synergy between different classes of molecules, such as sugars and amino acid precursors, could have played a role in establishing the homochirality observed in nature. nih.gov

Preparation of Chiral α-Hydroxy Acids and Related Compounds

Beyond amino acids, this compound is an excellent starting material for the synthesis of chiral α-hydroxy acids. These compounds are important structural motifs found in many natural products and are used as versatile synthons in organic chemistry.

The conversion is typically achieved through the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be carried out under acidic or basic conditions. Crucially, the reaction proceeds without affecting the stereocenter at the α-position, thus retaining the enantiopurity of the starting material. The resulting (S)-α-hydroxy-4-methylphenylacetic acid is a valuable chiral building block in its own right, ready for further elaboration or incorporation into more complex molecular targets. The synthetic potential of chiral cyanohydrins to be converted into α-hydroxycarboxylic acids is a well-recognized advantage of this class of compounds. d-nb.info

Construction of Complex N-Heterocyclic Scaffolds

Nitrogen-containing heterocyclic scaffolds are ubiquitous in biologically active molecules and form the core of numerous pharmaceuticals. encyclopedia.pub The functional groups of this compound allow for its use as a versatile starting point for the construction of these complex ring systems.

While direct cyclization of the cyanohydrin is uncommon, its functional groups can be readily transformed to facilitate heterocycle formation. For example, the nitrile group can be reduced to a primary amine. This transformation yields a chiral 1,2-amino alcohol derivative. This bifunctional molecule is a powerful building block for synthesizing a variety of N-heterocycles. The amino and hydroxyl groups can participate in cyclization reactions with suitable electrophiles to form chiral piperidines, pyrrolidines, or other important heterocyclic structures. The development of metal-catalyzed reactions has significantly advanced the sustainable synthesis of N-heterocyclic structures from such precursors. encyclopedia.pub The inherent chirality of the building block derived from this compound ensures the final heterocyclic product is obtained in an enantioenriched form.

Utility in the Synthesis of Biologically Active Compounds and Natural Products

Chiral cyanohydrins are important intermediates in the synthesis of a wide array of physiologically active compounds. d-nb.info Their ability to introduce a defined stereocenter makes them highly valuable in the total synthesis of natural products and the development of new pharmaceuticals, where specific stereoisomers are often required for biological activity. nih.govnih.gov The synthesis of enantiomerically pure compounds is critical, as different stereoisomers of a drug can have vastly different activities and metabolic pathways. d-nb.info

The core advantage of using a chiral building block like this compound is the ability to control the stereochemistry of the final product. The cyanohydrin intermediate acts as a carrier of chiral information, which is passed on through subsequent reaction steps. This principle is exemplified in the asymmetric Strecker-type reaction, where the chiral surface of a 4-methylmandelonitrile crystal can serve as the reactive site, ensuring that the addition of the amine occurs stereospecifically. rsc.org This process, where the chirality of an intermediate dictates the outcome of a reaction, is fundamental to modern asymmetric synthesis. By starting with an enantiopure cyanohydrin, chemists can design synthetic routes that produce a single desired stereoisomer of a complex target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the sequence.

Contribution to Hit-to-Lead Optimization and Drug Discovery Utilizing Chiral Scaffolds

The hit-to-lead (H2L) phase in drug discovery is a critical process that aims to identify promising lead compounds from initial "hits" obtained through high-throughput screening. This stage involves the strategic chemical modification of hit structures to enhance their potency, selectivity, and pharmacokinetic properties. A key strategy in this optimization process is the incorporation of chiral scaffolds, which can introduce specific three-dimensional arrangements of functional groups, leading to improved interactions with biological targets.

This compound serves as a valuable chiral building block in this context, providing a versatile starting point for the synthesis of more complex, enantiomerically pure molecules. Its utility stems from the presence of a stereogenic center and two reactive functional groups—a nitrile and a hydroxyl group—that can be selectively manipulated to construct diverse chiral scaffolds.

Application in the Synthesis of Chiral Intermediates

While direct and extensive case studies detailing the use of this compound in comprehensive hit-to-lead programs are not broadly available in public literature, its value can be inferred from the well-established synthetic transformations of chiral cyanohydrins in medicinal chemistry. Chiral cyanohydrins, as a class of compounds, are recognized as important intermediates for the synthesis of various pharmaceuticals.

The primary role of this compound is to introduce a defined stereocenter into a target molecule. This is crucial as the biological activity of a drug often resides in only one of its enantiomers. The enzymatic synthesis of chiral cyanohydrins, including derivatives of mandelonitrile (B1675950), is a well-developed field, ensuring access to highly enantiopure starting materials for drug synthesis.

Construction of Chiral Scaffolds

The nitrile and hydroxyl groups of this compound offer multiple avenues for synthetic elaboration to create diverse chiral scaffolds. These scaffolds can then be incorporated into hit molecules to explore the chemical space around the initial pharmacophore and optimize its properties.

Key Synthetic Transformations and Resulting Scaffolds:

Starting MaterialReagents/ConditionsResulting Chiral ScaffoldPotential Applications in Drug Discovery
This compound1. Hydrolysis (acidic or basic) 2. Esterification/Amidation(S)-α-Hydroxy-4-methylphenylacetic acid and derivativesIntroduction of a chiral carboxylic acid, ester, or amide moiety to modulate solubility, metabolic stability, and binding interactions.
This compoundReduction (e.g., LiAlH₄, catalytic hydrogenation)(S)-2-Amino-1-(4-methylphenyl)ethanolFormation of chiral β-amino alcohol scaffolds, which are common motifs in various bioactive molecules, including adrenergic receptor modulators.
This compoundReaction with organometallic reagents (e.g., Grignard reagents) followed by hydrolysisChiral α-hydroxy ketonesSynthesis of chiral ketone-containing compounds that can act as enzyme inhibitors or intermediates for further elaboration.

Impact on Hit-to-Lead Optimization Parameters

The incorporation of chiral fragments derived from this compound can significantly influence key parameters in the hit-to-lead optimization process:

Potency and Selectivity: The defined stereochemistry of the introduced scaffold can lead to a more precise fit within the binding site of a biological target, enhancing potency. Furthermore, it can improve selectivity by disfavoring binding to off-targets that may have different stereochemical requirements.

Physicochemical Properties: The functional groups introduced can be tailored to optimize solubility, lipophilicity (LogP), and polar surface area (PSA), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The introduction of a chiral center and specific functional groups can block or alter sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

Although specific examples detailing the journey of a drug candidate from a hit to a lead, where this compound was the key chiral building block, are not readily found in published research, the fundamental principles of medicinal chemistry strongly support its potential in this role. The ability to generate a variety of chiral scaffolds from this single, readily accessible building block makes it a valuable tool for medicinal chemists in the iterative process of optimizing hit compounds into viable drug candidates.

Advanced Analytical Methodologies for Stereochemical Characterization in S 4 Methylmandelonitrile Research

Determination of Enantiomeric Excess (ee) and Optical Purity

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis and is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. csfarmacie.cz For cyanohydrins like 4-methylmandelonitrile, direct analysis of the unprotected form is possible, which simplifies sample preparation. researchgate.net

The selection of the CSP and the mobile phase is crucial for achieving optimal resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are commonly used for the separation of aromatic compounds. researchgate.netscas.co.jp The interactions responsible for chiral recognition on these phases include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. scas.co.jp The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol), is optimized to fine-tune the retention and separation factor (α). csfarmacie.cz

Table 1: Representative Chiral HPLC Conditions for Aromatic Cyanohydrin Enantioseparation This interactive table provides typical parameters for the chiral HPLC analysis of compounds structurally similar to 4-Methylmandelonitrile.

Parameter Description
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Expected Elution Baseline separation of the (R)- and (S)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR tube to induce a diastereomeric interaction, resulting in separate, quantifiable signals for each enantiomer. researchgate.net

Chiral Solvating Agents (CSAs) are additives that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.net This association leads to differential chemical shifts (Δδ) for the protons of each enantiomer, allowing for their integration and the calculation of enantiomeric excess.

A particularly effective CSA for cyanohydrins is an ion pair formed from optically active mandelic acid and a base such as dimethylaminopyridine (DMAP). nih.gov This system has demonstrated excellent enantiodiscrimination for a variety of cyanohydrins. The interaction involves the formation of a ternary complex, and the resulting chemical shift non-equivalence (ΔΔδ) for the cyanohydrin's α-proton is typically sufficient for accurate integration.

Table 2: Example of ¹H NMR Enantiodiscrimination of a Cyanohydrin using a Chiral Solvating Agent This interactive table illustrates the principle of using a CSA to resolve enantiomeric signals in an NMR spectrum.

Analyte Chiral Solvating Agent (CSA) Proton Monitored δ (ppm) for (R)-enantiomer δ (ppm) for (S)-enantiomer Chemical Shift Difference (ΔΔδ in ppm)
Racemic Mandelonitrile (B1675950) (S)-Mandelic Acid / DMAP α-H (methine proton) 5.52 5.50 0.02

An alternative to CSAs is the use of Chiral Derivatizing Agents (CDAs). A CDA reacts covalently with the analyte to form a stable pair of diastereomers, which inherently have different NMR spectra. libretexts.org A widely used CDA for alcohols, including the hydroxyl group of cyanohydrins, is α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. google.comresearchgate.net

The cyanohydrin is reacted with both the (R)- and (S)-enantiomers of MTPA-Cl in separate experiments to form the corresponding Mosher esters. researchgate.net By comparing the ¹H or ¹⁹F NMR spectra of the two resulting diastereomeric esters, the enantiomeric excess can be determined. For ee determination of a single sample, derivatization with one enantiomer of MTPA-Cl is sufficient to resolve the signals of the two diastereomers formed from the racemic analyte. youtube.com The large chemical shift dispersion of ¹⁹F NMR often provides baseline-resolved signals for the -CF₃ group, allowing for highly accurate integration. researchgate.netyoutube.com

Table 3: Principle of Chiral Derivatization for NMR Analysis This interactive table outlines the Mosher's ester derivatization strategy.

Step Procedure Rationale
1. Reaction React the racemic cyanohydrin sample with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl). Converts the pair of enantiomers into a pair of diastereomers.
2. NMR Analysis Acquire ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. Diastereomers have distinct chemical shifts for corresponding nuclei.
3. Quantification Integrate the resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Circular Dichroism (CD) Spectroscopy for Solid-State Chirality Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While commonly used for solution-phase analysis, its application to solid samples provides valuable information on chirality in the crystalline state. researchgate.net

Solid-state CD measurements are technically challenging due to artifacts arising from macroscopic anisotropies like linear birefringence and linear dichroism, which can overwhelm the true CD signal. researchgate.net Accurate analysis requires specialized instrumentation, such as a universal chiroptical spectrophotometer (UCS) system, which can measure and correct for these artifacts. researchgate.net For chiral compounds that crystallize from a racemic solution via mirror symmetry breaking, solid-state CD is an essential tool for characterizing the chirality of the resulting crystals. researchgate.net

Absolute Configuration Assignment

Assigning the absolute spatial arrangement of atoms (R or S) at a stereocenter is a critical final step in stereochemical characterization. The Cahn-Ingold-Prelog (CIP) priority rules provide the framework for this assignment. In this system, the four substituents attached to the chiral center are ranked based on atomic number. The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the priority of the remaining three substituents decreases in a clockwise direction, the configuration is designated 'R' (from the Latin rectus, right); if it decreases in a counter-clockwise direction, it is 'S' (sinister, left).

Several of the analytical methods used for determining enantiomeric excess can also be extended to assign the absolute configuration.

NMR with Chiral Auxiliaries : A systematic and predictable pattern in the chemical shift differences observed with certain CSAs or CDAs can be correlated to the absolute configuration. For Mosher's ester analysis, a well-established empirical model relates the sign of the chemical shift difference (Δδ^SR = δS - δR) for protons on either side of the newly formed ester plane to the absolute configuration of the original alcohol. libretexts.orgresearchgate.net A positive Δδ^SR value is typically observed for protons on one side of the plane, while a negative value is seen for protons on the other, allowing for an unambiguous assignment. libretexts.org

Exciton-Coupled Circular Dichroism (ECCD) : This powerful CD-based technique can be used for the non-empirical determination of the absolute configuration of cyanohydrins. clockss.org The method involves using a specially designed achiral host molecule containing two chromophores, such as a bis(zinc porphyrin), which binds to the cyanohydrin. clockss.orgmsu.edu This host-guest complexation induces a chiral twist in the host's chromophores, resulting in a characteristic bisignate (two-signed) CD signal. The sign of this exciton-coupled signal directly correlates to the absolute configuration of the bound cyanohydrin guest. clockss.orgmsu.edu

Spectroscopic Methods for Definitive Absolute Configuration Determination

Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light are indispensable for assigning the absolute configuration of enantiopure compounds like (S)-(-)-4-Methylmandelonitrile in solution. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such powerful, non-destructive methods. ru.nlwikipedia.orgencyclopedia.pub

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org This technique is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer. ru.nlwikipedia.org For this compound, the absolute configuration can be determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio quantum mechanical calculations, often employing Density Functional Theory (DFT). nih.gov A match between the experimental spectrum of an enantiomer and the calculated spectrum for the (S) configuration provides a definitive assignment. VCD is particularly advantageous as it can be applied directly to solutions, circumventing the need for crystallization. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized ultraviolet-visible light, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In this compound, the substituted aromatic ring serves as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenter. Similar to VCD, the assignment of the absolute configuration is achieved by correlating the experimental ECD spectrum with quantum-chemical predictions. nih.gov

Table 1: Comparison of Spectroscopic Methods for Absolute Configuration Determination

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of circularly polarized infrared light by vibrational transitions. wikipedia.orgDifferential absorption of circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub
Chromophore Requirement Not strictly required; all vibrational modes can potentially be VCD active.Requires a chromophore (e.g., aromatic ring) near the stereocenter. encyclopedia.pub
Application Determination of absolute configuration of chiral molecules in solution. wikipedia.orgDetermination of absolute configuration and conformational analysis.
Methodology Comparison of experimental spectrum with quantum mechanical calculations (e.g., DFT). nih.govComparison of experimental spectrum with quantum mechanical calculations. nih.gov

X-ray Single-Crystal Structure Analysis for Stereochemical Elucidation

X-ray single-crystal diffraction is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive structural elucidation of this compound, provided that a suitable single crystal can be grown.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. researchgate.net This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). These intensity differences would be absent if scattering were a purely elastic process.

By analyzing these intensity differences, the absolute structure of the molecule can be established. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer. researchgate.netnih.gov A Flack parameter close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal, while a value near one suggests that the inverted structure is the correct one. researchgate.netnih.gov Although most effective when heavier atoms are present, modern diffractometers and computational methods allow for the reliable determination of the absolute configuration of light-atom molecules like this compound. researchgate.net

Advanced Derivatization Strategies for Enhanced Analytical Performance in Research

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific analytical technique. In the context of this compound research, derivatization is employed to improve chromatographic resolution, enhance detection sensitivity, and increase volatility for gas-phase analysis.

Derivatization for Optimized Detection in Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. While direct separation of enantiomers on a chiral stationary phase (CSP) is possible, indirect methods involving pre-column derivatization with a chiral derivatizing agent (CDA) can offer advantages. sigmaaldrich.com

This strategy involves reacting the racemic or enantiomerically enriched mandelonitrile with a single, pure enantiomer of a CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physical properties and can be separated on a standard, achiral stationary phase.

For a hydroxyl-containing compound like this compound, derivatization typically targets the hydroxyl group. Chiral reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral carboxylic acids can be used to form diastereomeric esters. The resulting diastereomers exhibit different retention times on a reversed-phase or normal-phase HPLC column, allowing for their quantification. The choice of derivatizing agent is crucial for achieving optimal separation and detection.

Another approach involves derivatization to introduce a fluorescent or UV-active tag, thereby enhancing detection sensitivity, which is particularly useful for trace analysis. For related compounds like α-aminonitriles, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol creates fluorescent diastereomeric isoindole derivatives, which can be readily separated and detected. sci-hub.se A similar principle could be adapted for hydroxyl-containing nitriles by first converting the hydroxyl group to a primary amine.

Derivatization Techniques for Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to its polar hydroxyl and nitrile groups, exhibits limited volatility and may show poor peak shape (tailing) during GC analysis. mdpi.com Derivatization is therefore essential to enhance its volatility and thermal stability. mdpi.com

A common and effective strategy is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This is typically achieved by reacting the analyte with a silylating agent.

Table 2: Common Silylating Agents for GC Derivatization

Reagent NameAbbreviationKey Features
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly reactive, produces volatile byproducts, widely used for hydroxyl groups. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAVery reactive, often used with a catalyst like trimethylchlorosilane (TMCS).
HexamethyldisilazaneHMDSLess reactive than MSTFA or BSTFA, often used in combination with TMCS.

The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved chromatographic performance with sharp, symmetrical peaks. nih.gov This derivatization allows for accurate quantification and enantiomeric separation on a suitable chiral GC column. nih.govsigmaaldrich.com For instance, a protocol for the parent compound, mandelonitrile, involves derivatization with MSTFA at 60 °C, followed by direct analysis using GC-Mass Spectrometry (GC-MS), which confirms the identity of the derivatized analyte while enabling sensitive detection. nih.gov

Q & A

Basic: What are the recommended synthetic routes for (S)-(-)-4-Methylmandelonitrile, and how can enantiomeric purity be ensured?

Methodological Answer:
this compound can be synthesized via asymmetric catalysis or chiral resolution. A scalable approach involves adapting flow reactor conditions (as demonstrated for its R-enantiomer in ), where precise control of reaction parameters (e.g., residence time, temperature) minimizes racemization. Enantiomeric purity is typically verified using chiral HPLC or polarimetry . For resolution, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is effective. Ensure reaction monitoring via 1^1H NMR to track intermediates and byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to confirm the nitrile and hydroxyl groups, referencing spectral databases (e.g., SciFinder, Reaxys) .
  • Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities. Compare retention times with authentic standards .
  • Thermal Properties: Differential Scanning Calorimetry (DSC) determines melting points, though some nitriles may decompose; cross-validate with literature (e.g., NIST Chemistry WebBook) .

Advanced: How can researchers address contradictions in reported enantioselectivity data for this compound synthesis?

Methodological Answer:
Contradictions often arise from variations in catalysts, solvents, or analytical methods. To resolve discrepancies:

Replicate Studies: Reproduce reported conditions (e.g., catalyst loading, solvent polarity) and compare outcomes .

Cross-Validate Analytical Data: Use multiple techniques (e.g., chiral HPLC, optical rotation) to confirm enantiomeric excess (ee) .

Statistical Analysis: Apply multivariate analysis (e.g., DOE) to identify critical variables affecting selectivity .

Literature Synthesis: Compare findings with peer-reviewed studies, prioritizing high-impact journals to mitigate bias .

Advanced: What experimental design considerations are critical for studying the hydrolysis kinetics of this compound?

Methodological Answer:

  • Variable Control: Maintain pH (using buffered solutions) and temperature stability to isolate kinetic effects.
  • Sampling Strategy: Use quenching agents (e.g., HCl) at timed intervals to arrest hydrolysis, followed by HPLC analysis .
  • Mechanistic Probes: Incorporate isotopic labeling (e.g., 18^{18}O-water) to track hydroxyl group dynamics via mass spectrometry .
  • Data Modeling: Apply pseudo-first-order kinetics and Arrhenius plots to derive activation parameters, ensuring statistical validation of replicates .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • Waste Management: Segregate nitrile-containing waste in labeled containers for professional disposal (e.g., incineration by licensed facilities) .
  • Emergency Response: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for cyanide toxicity symptoms .

Advanced: How can computational methods enhance the study of this compound’s chiral recognition mechanisms?

Methodological Answer:

  • Molecular Modeling: Use density functional theory (DFT) to simulate transition states in enantioselective reactions, comparing energy barriers between R and S configurations .
  • Docking Studies: Apply software like AutoDock to predict host-guest interactions in chiral stationary phases (e.g., cyclodextrins) for HPLC separation .
  • Machine Learning: Train models on existing enantioselectivity datasets to predict optimal reaction conditions or catalysts .

Basic: How should researchers validate the reproducibility of this compound’s spectral data?

Methodological Answer:

  • Reference Standards: Compare NMR/IR spectra with commercially available enantiopure samples or published data in authoritative databases (e.g., NIST) .
  • Inter-Lab Collaboration: Share samples with independent labs for cross-validation, adhering to standardized protocols .
  • Error Reporting: Document instrument parameters (e.g., NMR frequency, solvent) to identify discrepancies in peak shifts .

Advanced: What strategies mitigate racemization during storage or reaction of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in inert atmospheres (argon) to prevent moisture-induced degradation .
  • Reaction Medium: Use aprotic solvents (e.g., THF, DCM) and avoid basic conditions that promote nitrile hydrolysis .
  • In Situ Monitoring: Employ real-time Raman spectroscopy to detect early racemization and adjust conditions dynamically .

Basic: How to design a research question investigating the bioactivity of this compound?

Methodological Answer: Formulate a hypothesis-driven question, e.g.: “How does the enantiomeric configuration of 4-Methylmandelonitrile influence its inhibition of β-glucosidase enzymes?” Variables:

  • Independent: Enantiomer (S vs. R).
  • Dependent: IC50 values, enzyme kinetics (Km/Vmax).
    Methodology:
  • Enzyme Assays: Use spectrophotometric methods to monitor substrate conversion .
  • Structural Analysis: Perform X-ray crystallography of enzyme-inhibitor complexes .

Advanced: How to reconcile conflicting data on the environmental persistence of this compound?

Methodological Answer:

  • Controlled Degradation Studies: Simulate environmental conditions (pH, UV exposure) and quantify degradation products via LC-MS .
  • Meta-Analysis: Aggregate data from multiple studies, applying weightage based on methodological rigor (e.g., ISO-compliant vs. non-standard protocols) .
  • Open Data Sharing: Deposit raw data in repositories (e.g., Zenodo) for transparency and collaborative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.